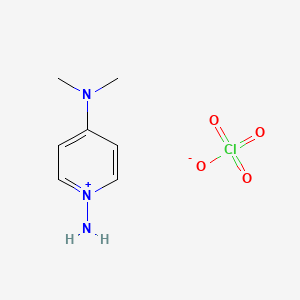
(2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine is a synthetic organic compound characterized by its unique thietan-2-imine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine typically involves multi-step organic reactions. One common method includes the reaction of tetraphenylcyclopentadienone with 2,4,6-trimethylaniline under specific conditions to form the desired thietan-2-imine structure. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylcyclopentadienone: A precursor in the synthesis of the compound.
Thietan-2-imine derivatives: Compounds with similar thietan-2-imine structures but different substituents.
Uniqueness
(2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine is unique due to its specific combination of phenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63086-84-0 |
|---|---|
Molekularformel |
C36H31NS |
Molekulargewicht |
509.7 g/mol |
IUPAC-Name |
3,3,4,4-tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine |
InChI |
InChI=1S/C36H31NS/c1-26-24-27(2)33(28(3)25-26)37-34-35(29-16-8-4-9-17-29,30-18-10-5-11-19-30)36(38-34,31-20-12-6-13-21-31)32-22-14-7-15-23-32/h4-25H,1-3H3 |
InChI-Schlüssel |
CCAQJKWUVWDEIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N=C2C(C(S2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
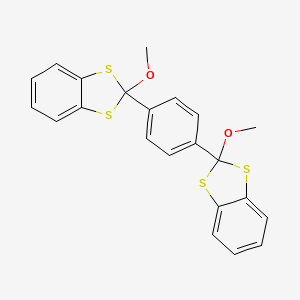
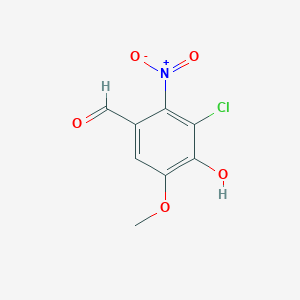

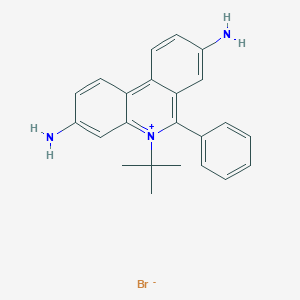
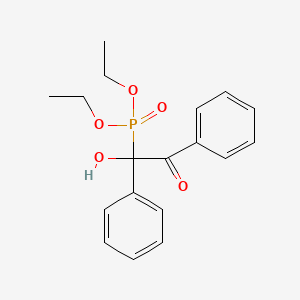

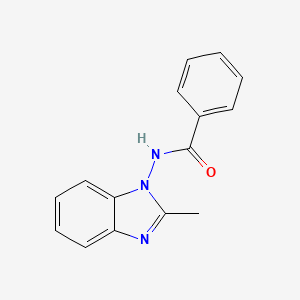
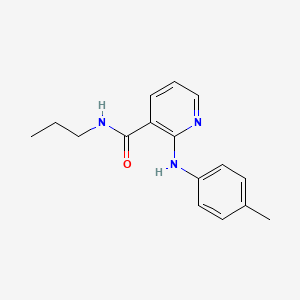
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)

